Product packaging for Heptyl salicylate(Cat. No.:CAS No. 6259-77-4)

Heptyl salicylate

Cat. No.: B1614903
CAS No.: 6259-77-4
M. Wt: 236.31 g/mol
InChI Key: UGHVXXDQKXLCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl salicylate (CAS 6259-77-4), also known as heptyl 2-hydroxybenzoate, is an ester of salicylic acid and heptanol with the molecular formula C14H20O3 . This compound presents as a colorless to pale yellow clear liquid and is characterized by its very low solubility in water (1.947 mg/L at 25 °C) and a high estimated logP of 5.58, indicating significant lipophilicity . It has a boiling point of approximately 320-323 °C at 760 mm Hg and a flash point of 125 °C . As a member of the salicylate family, its primary research applications are explored in the realms of flavor and fragrance agent development, where its odor and flavor profiles are of interest . In biochemical research, salicylate compounds are recognized for their anti-inflammatory properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in prostaglandin synthesis . Upon systemic absorption, esters like this compound can be hydrolyzed by esterases to release salicylic acid, the active moiety responsible for pharmacological effects . Researchers also investigate salicylates for their potential neuro-modulatory and ototoxic effects, which are linked to mechanisms such as the uncoupling of oxidative phosphorylation and modulation of neural signaling in the auditory system . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O3 B1614903 Heptyl salicylate CAS No. 6259-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6259-77-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

heptyl 2-hydroxybenzoate

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-8-11-17-14(16)12-9-6-7-10-13(12)15/h6-7,9-10,15H,2-5,8,11H2,1H3

InChI Key

UGHVXXDQKXLCID-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC=CC=C1O

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1O

Other CAS No.

6259-77-4

Origin of Product

United States

Chemical Synthesis and Derivatization of Heptyl Salicylate

Esterification Reactions for Alkyl Salicylates

The synthesis of alkyl salicylates, including heptyl salicylate (B1505791), is predominantly achieved through esterification reactions. These processes involve the formation of an ester from a carboxylic acid and an alcohol. The two primary methods employed for producing salicylate esters are direct esterification and transesterification, often facilitated by a catalyst to enhance reaction rates and yields.

Direct Esterification Techniques

Direct esterification, also known as Fischer-Speier esterification, is a conventional method that involves reacting salicylic (B10762653) acid directly with an alcohol, such as heptanol (B41253), in the presence of an acid catalyst. google.comepo.org This reaction is reversible and proceeds by the nucleophilic substitution of the acyl group on the carboxylic acid. ivypanda.comuomustansiriyah.edu.iq

While this technique is effective and can produce high yields for lower alkyl salicylates like methyl salicylate and ethyl salicylate, it is less efficient for producing esters with longer alkyl chains, such as heptyl salicylate. google.comgoogle.com The direct esterification rate for higher alcohols is often slow. google.comgoogle.com Attempts to accelerate the reaction by increasing the temperature can lead to undesirable side reactions, resulting in a reduced yield of the final product. google.comepo.org To favor the formation of the ester, an excess of one reactant, typically the alcohol, is used to shift the chemical equilibrium toward the products. ivypanda.com

Transesterification Processes

Transesterification is often the preferred method for synthesizing salicylic esters with larger and more complex alkyl groups, including this compound. google.comepo.org This process involves the reaction of a lower alkyl salicylate, such as methyl salicylate, with an alcohol that has a larger organic group, like heptanol. google.comgoogle.comscispace.com In this equilibrium reaction, the lower alcohol (methanol in this case) is removed from the reaction system to drive the formation of the desired higher alkyl salicylate. google.com

This method generally provides higher yields and avoids the issues associated with the low reaction rates and side reactions encountered in direct esterification of higher alcohols. google.comepo.org The reaction is typically carried out in the presence of a catalyst to ensure efficiency. google.com

Catalytic Systems in Salicylate Ester Synthesis

Catalysts are crucial in the synthesis of salicylate esters, whether by direct esterification or transesterification. They increase the reaction rate without being consumed in the process. The choice of catalyst can significantly influence the reaction's efficiency, yield, and environmental impact. Common catalytic systems include acid catalysts, tin-based compounds, and enzymes.

Acid catalysis is fundamental to the Fischer esterification process. The acid protonates the carbonyl oxygen of the salicylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. ivypanda.comuomustansiriyah.edu.iq

Concentrated sulfuric acid is a traditional and widely used catalyst for this purpose. ivypanda.comwhiterose.ac.uk However, its use can lead to equipment corrosion and complex post-treatment procedures. alfachemic.com To overcome these drawbacks, various other acid catalysts have been investigated and employed. These include:

Alkylsulfonic and Arylsulfonic Acids : Methanesulfonic acid and other alkylsulfonic acids are effective catalysts for the alkylation of salicylic acid with olefins. patsnap.comgoogle.com Arylsulfonic acids are also used, offering high conversion rates and the advantage of being recyclable, which is beneficial for environmental protection. google.com

Solid Acid Catalysts : To simplify catalyst removal and minimize environmental issues, heterogeneous solid acid catalysts have been developed. Examples include sulfated zirconia (SO4/ZrO2), alumina (B75360) (Al2O3), silica (B1680970) (SiO2), and various zeolites. researchgate.net These materials have shown high activity in liquid-phase esterification reactions. researchgate.net Sulfonated silica (SiO2–SO3H) has also been effectively used, particularly in microwave-assisted synthesis, which can significantly reduce reaction times. nih.govmdpi.com

Acidic Clays (B1170129) : Certain acidic clays can also serve as catalysts in the alkylation of salicylic acid. patsnap.comwipo.int

Catalyst TypeExamplesApplication in Salicylate SynthesisKey Findings
Mineral Acids Sulfuric Acid (H₂SO₄)Direct EsterificationTraditional catalyst, promotes protonation of the carbonyl group. ivypanda.com
Sulfonic Acids Methanesulfonic Acid, Arylsulfonic AcidsAlkylation of Salicylic AcidEffective, recyclable, less corrosive than mineral acids. patsnap.comgoogle.com
Solid Acids Sulfated Zirconia, Al₂O₃, SiO₂, Zeolites, SiO₂–SO₃HDirect EsterificationHeterogeneous, easily separable, environmentally friendlier. researchgate.netnih.gov
Acidic Clays MontmorilloniteAlkylation of Salicylic AcidNatural, low-cost catalyst option. patsnap.comwipo.int

Tin-based catalysts are particularly effective for transesterification reactions in the production of salicylate esters. google.comepo.orggoogle.com These catalysts, which include both inorganic tin (Sn II) and organotin (Sn IV) compounds, are known for their high reactivity and stability, making them suitable for various esterification processes.

They offer several advantages over traditional acid or basic catalysts, including high product yields and improved handling, as they tend to avoid problems like the precipitation of solids in distillation residues. google.comepo.org Furthermore, tin catalysts can often be recovered and reused. google.com Common tin-based catalysts used in ester production include:

Stannous Oxalate. chempoint.com

Stannous Chloride. alfachemic.com

Stannous Octoate (also known as Tin(II) 2-ethylhexanoate). chempoint.comtib-chemicals.com

These catalysts are typically used in small quantities, ranging from 0.01% to 0.2% by weight, and can be removed after the reaction through hydrolysis or adsorption. tib-chemicals.com They are effective at temperatures above 160 °C and help to minimize side reactions, resulting in clearer, purer products. tib-chemicals.com

Tin CatalystChemical FormulaCommon ApplicationsKey Advantages
Stannous Oxalate SnC₂O₄Esterification, plasticizers, polyester (B1180765) resins. tib-chemicals.comHigh selectivity, minimizes byproducts. chempoint.com
Stannous Chloride SnCl₂Oleochemical-based polyesters and esters. tib-chemicals.comAvoids discoloration and odors, can replace sulfuric acid. alfachemic.comtib-chemicals.com
Stannous Octoate Sn(C₈H₁₅O₂)₂Oleo chemistry esterification, polyurethane catalysis. tib-chemicals.comLiquid form for easy dosing, produces bright and clear products. tib-chemicals.com

Enzymatic catalysis represents a "green" and sustainable alternative to conventional chemical synthesis for producing esters. nih.govnih.gov Lipases and esterases are enzymes that can catalyze both the hydrolysis (breaking down) of esters and their synthesis. researchgate.netnih.gov

In the context of salicylate esters, lipases can be used to synthesize compounds like 2-ethylhexyl salicylate under mild conditions, avoiding the high temperatures and pressures required in traditional chemical methods. mdpi.com This enzymatic approach can lead to higher purity products with lower energy costs. mdpi.com Lipases, often in an immobilized form for easier recovery and reuse, are effective biocatalysts for esterification reactions between fatty acids and various alcohols. nih.gov

While lipases are widely used for synthesis, they also catalyze the reverse reaction, hydrolysis. For example, they can hydrolyze hexyl salicylate or acetylsalicylic acid to produce salicylic acid. researchgate.net The catalytic activity of lipases is dependent on several factors, including temperature, pH, and the solvent used. chemrxiv.org Research has shown that lipase (B570770) activity can be optimized; for instance, the synthesis of 2-ethylhexyl salicylate showed increased molar conversion up to 60 °C. mdpi.com

EnzymeReaction TypeSubstrate ExamplesKey Characteristics
Lipase Synthesis (Esterification)Salicylic acid + 2-ethylhexanol, Stearic acid + AlcoholsGreen alternative, mild reaction conditions, high selectivity. nih.govmdpi.comnih.gov
Lipase HydrolysisHexyl salicylate, Acetylsalicylic acidBreaks down esters into acid and alcohol. researchgate.net
Esterase HydrolysisAcetylsalicylic acidCatalyzes ester hydrolysis, a common metabolic transformation. researchgate.net
Palladium-Catalyzed Cross-Coupling for Salicylic Acid Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net These reactions, such as the Suzuki, Heck, and Sonogashira couplings, offer a versatile platform for modifying the salicylic acid scaffold. researchgate.netnobelprize.org

The Suzuki-Miyaura cross-coupling, for instance, is a key method for creating biaryl compounds. This reaction could be employed to synthesize analogues of salicylic acid by coupling a suitably functionalized salicylic acid derivative (e.g., a halogenated salicylate) with a boronic acid. nobelprize.org The versatility of these methods allows for the introduction of a wide array of functional groups onto the aromatic ring of salicylic acid, leading to a diverse library of analogues. researchgate.net The development of these coupling protocols has been significant in medicinal chemistry, enabling the synthesis of new drug candidates with highly functionalized and complex structures. researchgate.net The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Research in this area has led to the development of highly efficient catalytic systems that can operate under mild conditions and tolerate a wide range of functional groups, making palladium-catalyzed cross-coupling a valuable strategy for the synthesis of advanced salicylic acid analogues. nobelprize.orgrsc.org

Biocatalytic Aminolysis for Amide Derivatives

Biocatalysis has emerged as a sustainable and efficient alternative to traditional chemical synthesis for the production of amides. The use of enzymes, such as lipases, can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact.

While specific research on the biocatalytic aminolysis of this compound to form its corresponding amide is not extensively detailed in the provided search context, the principles of biocatalytic synthesis of amide derivatives are well-established. For instance, lipases have been successfully used in the synthesis of coumarin (B35378) carboxamide derivatives through aminolysis. mdpi.com This process involves the reaction of an ester with an amine, catalyzed by the lipase, to form the corresponding amide.

The application of this methodology to this compound would involve its reaction with an appropriate amine in the presence of a suitable lipase. This enzymatic approach could lead to the formation of N-substituted salicylamide (B354443) derivatives. The synthesis of various salicylamide derivatives has been explored for their potential biological activities, indicating the importance of this class of compounds. tandfonline.comresearchgate.netnih.govrsc.org Continuous flow biocatalysis is a modern approach that can enhance the efficiency of such enzymatic reactions, offering shorter reaction times and higher productivity compared to traditional batch reactors. mdpi.com

Targeted Synthesis of this compound and Related Alkyl Chain Derivatives

The synthesis of this compound and other long-chain alkyl salicylates is primarily achieved through esterification or alkylation reactions. These methods focus on introducing the alkyl group onto the salicylic acid molecule, either at the carboxylic acid group to form an ester or on the aromatic ring.

Synthesis of Heptyl-Substituted Salicylic Acid Derivatives

The synthesis of alkyl-substituted salicylic acid derivatives, including those with a heptyl group, is of interest for various industrial applications, such as lubricating oil additives. whiterose.ac.ukgoogle.com A common strategy involves the direct alkylation of salicylic acid. This can be achieved through Friedel-Crafts alkylation, where an alkylating agent, such as an alcohol or an alkene, reacts with salicylic acid in the presence of an acid catalyst. whiterose.ac.uk

The primary goal in many industrial syntheses is to produce alkylsalicylic acids with alkyl chains containing more than eight carbon atoms to ensure oil solubility. whiterose.ac.uk The reaction conditions, including the choice of catalyst (e.g., sulfuric acid, methanesulfonic acid), temperature, and reaction time, can be optimized to improve the yield and control the product distribution. whiterose.ac.ukgoogle.com

Alkylation of Salicylic Acid with Long-Chain Alkenes

A significant industrial method for producing long-chain alkylated salicylic acids involves the direct alkylation of salicylic acid with long-chain olefins (alkenes). google.comgoogle.compatsnap.com This process is advantageous due to the low cost and availability of alkenes as industrial feedstocks. whiterose.ac.uk The reaction is typically carried out at elevated temperatures in the presence of an acid catalyst, such as perfluoroalkylsulfonic acid, alkylsulfonic acid, or an acidic clay. google.compatsnap.com

For example, a mixture of C14, C16, and C18 α-olefins can be reacted with salicylic acid in the presence of anhydrous methanesulfonic acid to produce a mixture of the corresponding monoalkylated salicylic acids. patsnap.com The resulting alkylated salicylic acids are useful as intermediates in the preparation of overbased metal salts for lubricating oil additives. google.comgoogle.com

Below is a table summarizing representative conditions for the alkylation of salicylic acid with long-chain alkenes:

Alkene ReactantCatalystTemperature Range (°C)Application of Product
Olefin (≥ C4)Perfluoroalkylsulfonic acid, alkylsulfonic acid, or acidic clay50 - 200Lubricating oil additives
C14/C16/C18 α-olefinsAnhydrous methanesulfonic acidNot specifiedOverbased calcium salt additives

Green Chemistry Principles in Salicylate Synthesis Methodologies

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netdergipark.org.tr These principles are increasingly being applied to the synthesis of salicylic acid and its derivatives to create more environmentally friendly processes. researchgate.netdergipark.org.trnih.govgoogle.com

One approach involves using renewable starting materials. For instance, salicylic acid can be synthesized from wintergreen oil, a natural source, which can overcome some of the negative biological effects associated with industrially synthesized salicylic acid. nih.gov The synthesis from wintergreen oil using green chemistry methods has been optimized to produce high-purity salicylic acid with high yields. researchgate.net

Another key principle of green chemistry is the use of safer solvents and catalysts. Research has explored the use of Brønsted acidic ionic liquids as recyclable and environmentally benign catalysts and solvents for the synthesis of salicylates. researchgate.net These ionic liquids can lead to high yields and can be easily separated from the product and reused. researchgate.net Furthermore, the development of solid acid catalysts, such as sulfated zirconia and modified zeolites, offers an eco-friendly alternative to corrosive liquid acids like sulfuric acid in the synthesis of acetylsalicylic acid. google.com These solid catalysts can be recovered and regenerated, minimizing waste. google.com

The following table highlights some green chemistry approaches in salicylate synthesis:

Green Chemistry ApproachStarting Material/CatalystKey Advantage
Use of Renewable FeedstocksWintergreen oilOvercomes some negative biological effects of synthetic salicylic acid. nih.gov
Environmentally Benign CatalystsBrønsted acidic ionic liquidsRecyclable, high yields, and less corrosive. researchgate.net
Solid Acid CatalystsSulfated zirconia, modified zeolitesRecoverable and reusable, avoiding corrosive liquid acids. google.com

Synthesis of Advanced Salicylate Derivatives and Analogues

The versatile structure of salicylic acid allows for the synthesis of a wide range of advanced derivatives and analogues with diverse biological and chemical properties. nih.govsci-hub.senih.govresearchgate.net These modifications can involve esterification, amidation, or substitution on the aromatic ring. researchgate.netuobasrah.edu.iq

For example, a series of salicylate-based compounds have been designed and synthesized as potential inhibitors of methionine aminopeptidase, an enzyme target for novel antibacterial agents. nih.gov The synthesis of these derivatives often involves multi-step reaction sequences, including Suzuki coupling to introduce different substituent groups. nih.gov

The synthesis of new ester and amide derivatives of salicylic acid is also an active area of research. For instance, new ester analogues of salicylic acid have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory potential. researchgate.net Similarly, the conversion of the carboxylic acid group of aspirin (B1665792) into an amide has been explored to develop new anti-inflammatory agents with potentially fewer side effects. uobasrah.edu.iq The synthesis of these derivatives can involve reacting acetylsalicylic acid with thionyl chloride to form the acid chloride, followed by reaction with an appropriate amine. uobasrah.edu.iq

The development of these advanced derivatives highlights the ongoing importance of salicylic acid as a scaffold in medicinal chemistry and materials science. sci-hub.senih.gov

Preparation of Fatty Acid Salicylate Esters

The synthesis of fatty acid salicylate esters, such as this compound, is predominantly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (salicylic acid) with an alcohol (heptyl alcohol). The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. ma.eduuomustansiriyah.edu.iq

To drive the reversible esterification reaction towards the product side, an excess of one of the reactants, usually the alcohol, is employed, or the water formed during the reaction is removed. ma.edu The reaction is typically carried out by heating the mixture of salicylic acid, the corresponding alcohol, and the acid catalyst under reflux. uomustansiriyah.edu.iq For instance, the preparation of methyl salicylate involves heating salicylic acid with methanol (B129727) in the presence of concentrated sulfuric acid. ma.eduuomustansiriyah.edu.iq A similar principle applies to the synthesis of this compound, where methanol is replaced with heptyl alcohol.

Alternative methods for preparing fatty acid esters include reacting the lipid sample with a solution of hydrochloric acid in methanol/water. nih.gov While this method is demonstrated for methyl esters, the principle of acid-catalyzed esterification is transferable to other fatty alcohols. The reaction can be incubated at a moderate temperature overnight or heated at a higher temperature for a shorter duration to achieve high yields of the corresponding fatty acid ester. nih.gov

Table 1: General Conditions for Fischer-Speier Esterification of Salicylic Acid

Reactants Catalyst Conditions Product
Salicylic Acid, Alcohol Concentrated H₂SO₄ Reflux, 75 minutes Salicylate Ester
Salicylic Acid, Methanol Concentrated H₂SO₄ ~80°C, 75 minutes Methyl Salicylate uomustansiriyah.edu.iq

Synthesis of Anionic Long Chain Fatty Alkyl Salicylates

The synthesis of anionic long-chain fatty alkyl salicylates involves the esterification of salicylic acid with long-chain fatty alcohols. These compounds are of interest for their surfactant properties. Research has been conducted on the synthesis and characterization of these salicylates derived from natural sources such as Juagafa seed fat and grape seed oil. scinito.aiamanote.com The synthesis process typically involves the reaction of salicylic acid with mixed fatty alcohols obtained from these natural oils. scinito.ai

Development of Salicylate-Based Ionic Liquids

Salicylate-based ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, incorporating the salicylate anion. These compounds have garnered interest due to their potential applications in pharmaceuticals as they can enhance the solubility and bioavailability of active pharmaceutical ingredients. researchgate.netmdpi.comnih.gov

The synthesis of salicylate-based protic ionic liquids (PILs) can be achieved through a straightforward neutralization reaction between a Brønsted acid (salicylic acid) and a Brønsted base. analis.com.my For example, reacting an equimolar amount of salicylic acid with an amino alcohol like 3-dimethylamino-1-propanol (B49565) or 3-diethylamino-1-propanol (B1329568) yields the corresponding propanol (B110389) salicylate PILs. analis.com.my The reaction is typically exothermic and is controlled by maintaining a low temperature during the addition of the acid. analis.com.my

Aprotic salicylate-based ILs can also be synthesized. For instance, ILs containing amino acid alkyl ester cations and the salicylate anion have been prepared through a multi-step procedure. mdpi.com Another approach involves a three-stage synthesis: preparation of chloroalkyl ethers of salicylic acid, incorporation of an imidazole (B134444) core, and finally, an anion exchange reaction with sodium salicylate. nih.gov

Table 2: Examples of Synthesized Salicylate-Based Ionic Liquids

Cation Anion Abbreviation Reference
3-dimethylamino-1-propanol Salicylate 3DMAPS analis.com.my
3-diethylamino-1-propanol Salicylate 3DEAPS analis.com.my
Amino acid alkyl esters Salicylate [AAOR][SA] mdpi.com
Imidazolium-based Salicylate [BMIM][Sal] nih.gov

The properties of these ionic liquids, such as their surface activity and biological activity, are influenced by the length of the alkyl chain on the cation. researchgate.net Generally, longer alkyl chains lead to increased surface and antimicrobial activity. researchgate.net

Formation of Amide Derivatives from Salicylates

Amide derivatives of salicylic acid can be synthesized through the aminolysis of salicylate esters. This reaction involves the treatment of a salicylate ester, such as ethyl salicylate, with a primary amine. rsc.orgrsc.org The reaction can be catalyzed by various substances, including phenylboronic acid, boric acid, or enzymes like lipase from Candida antarctica (CAL-B). rsc.orgrsc.org

A facile and eco-friendly method for synthesizing these amides utilizes microwave radiation in a solvent-free system. rsc.org This approach significantly reduces the reaction time compared to conventional heating methods. researchgate.net For example, the reaction of ethyl salicylate with various primary amines under microwave irradiation for 45 minutes can afford the corresponding amides in excellent yields (80-99%). researchgate.netsemanticscholar.org

The reaction conditions can be optimized for different amines and catalysts. For instance, reactions carried out on a hot-plate at 60°C for 24 hours in hexane (B92381) also yield amides in high yields, though over a much longer timeframe. rsc.org The choice of catalyst can influence the reaction yield, with phenylboronic acid and boric acid generally providing high conversions. rsc.org

Table 3: Synthesis of Amide Derivatives from Ethyl Salicylate

Amine Catalyst Method Yield Reference
n-butylamine Phenylboronic Acid Microwave (45 min) High researchgate.netsemanticscholar.org
Various primary amines Phenylboronic Acid Hot-plate (24 h) 11-94% rsc.org
Various primary amines Boric Acid Hot-plate (24 h) 28-90% rsc.org
Various primary amines No Catalyst Microwave (45 min) 80-99% researchgate.netsemanticscholar.org

The synthesis of N-octyl and N-decyl salicylic acid amides has also been achieved by reacting salicylic acid methyl ester with the corresponding n-alkylamines. google.com This process involves removing the methanol formed during the amidation reaction to drive the reaction to completion, resulting in high yields of the desired amides. google.com

Design and Synthesis of Bi-aryl Analogues of Salicylic Acid

Bi-aryl analogues of salicylic acid are compounds where an additional aryl group is attached to the salicylic acid core. These compounds have been designed and synthesized to explore their potential biological activities. informahealthcare.comnih.govresearchgate.net The synthesis of these analogues often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govresearchgate.net

In a typical synthetic route, a halogenated salicylic acid derivative is coupled with an arylboronic acid in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), and a base. dovepress.com The aryl groups can be introduced at different positions on the salicylic acid ring, for example, at the 4- or 5-position. dovepress.com The resulting bi-aryl salicylic acid esters are then typically hydrolyzed to the final carboxylic acid products. dovepress.com

The structural modifications, such as the nature and position of the second aryl group, can significantly influence the properties of these compounds. For instance, analogues with a naphthalene (B1677914) group have shown increased activity in certain biological assays. dovepress.com The dihedral angle between the two aryl groups has also been identified as a crucial factor for their activity and cytotoxicity. nih.gov

Table 4: Synthetic Scheme for 5-arylsalicylic acid

Starting Material Reagents and Conditions Product
Halogenated Salicylic Acid Ester arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, EtOH/toluene, 85°C Bi-aryl Salicylic Acid Ester dovepress.com
Bi-aryl Salicylic Acid Ester LiOH, MeOH, reflux, 12 h Bi-aryl Salicylic Acid dovepress.com

Advanced Analytical Methodologies for Heptyl Salicylate Characterization

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of heptyl salicylate (B1505791) and its analogs. The choice of chromatographic technique is dictated by the volatility and polarity of the analyte, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Salicylate Esters

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile or thermally labile compounds like salicylate esters. nih.govresearchgate.net Its high resolution and sensitivity make it an indispensable tool in quality control and research. researchgate.net A rapid HPLC method has been developed for the simultaneous determination of seven common UV filters, including octyl salicylate, demonstrating the technique's efficiency. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of salicylate esters due to their moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The development of an RP-HPLC method involves the systematic optimization of several parameters to achieve the desired separation.

Key considerations in method development include the choice of the stationary phase (e.g., C8 or C18), column dimensions, and particle size. turkjps.orginnovareacademics.in For instance, a study on the simultaneous determination of choline (B1196258) salicylate and tannic acid utilized a symmetry C18 column (150x4.6 mm, 3.5 µm). innovareacademics.in Another method for analyzing methyl salicylate in a cream formulation employed a Lichrosorb C8 column (150 mm x 4.6 mm, 5 µm). turkjps.org The optimization process often involves adjusting parameters like column temperature and the organic modifier percentage in the mobile phase to fine-tune the retention time, peak shape, and resolution. turkjps.org

Table 1: Examples of RP-HPLC Column and Method Parameters for Salicylate Analysis
Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Methyl SalicylateLichrosorb C8 (150 mm x 4.6 mm, 5 µm)Methanol (B129727):Water (65:35, v/v) with 1.0% acetic acid1.0PDA at 304 nm turkjps.org
Choline Salicylate, Tannic AcidSymmetry C18 (150x4.6 mm, 3.5 µ)Acetonitrile (B52724):0.1% Orthophosphoric Acid (40:60, v/v)1.0UV at 224 nm innovareacademics.in
Salicylate and Salicylate Estersµ-Bondapack C18 (3.9x300 mm)Acetonitrile:0.05 M Potassium Phosphate (B84403) Buffer pH 3 (50:50)1.0 - 1.2UV at 237 nm nih.gov
Seven UV Filters (including Octyl Salicylate)Thermo Hypersil C(18) BDS 3 micronEthanol and 1% acetic acidNot SpecifiedNot Specified nih.gov
Five Sunscreens (including Octyl Salicylate)Nova-pack® C-18 and Symmetry® C-18 in seriesGradient of Acetonitrile:Water1.0UV at 310 nm researchgate.net

The composition of the mobile phase is a critical factor that governs the retention and separation of salicylate esters. A typical mobile phase in RP-HPLC consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile or methanol. turkjps.orginnovareacademics.innih.gov The ratio of the organic modifier to the aqueous phase is adjusted to control the elution strength. For instance, a mobile phase of 50:50 acetonitrile:0.05 M potassium phosphate buffer at pH 3 was used for the analysis of salicylate and its esters. nih.gov For the determination of methyl salicylate, a mixture of methanol-water (65:35, v/v) containing 1.0% acetic acid was employed. turkjps.org

Eluent monitoring is typically performed isocratically, where the mobile phase composition remains constant throughout the run, or by using a gradient, where the composition is changed over time to facilitate the separation of complex mixtures. turkjps.orgpreprints.org An isocratic mobile phase was used for the separation of methyl salicylate, while a gradient elution was employed for the simultaneous determination of five different sunscreens, including octyl salicylate. researchgate.netturkjps.org

The detection of salicylate esters after chromatographic separation is commonly achieved using Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govresearchgate.net Salicylates exhibit strong UV absorbance due to the presence of the aromatic ring and carboxylate group. A simple UV detector set at a specific wavelength, such as 237 nm for salicylate and its esters or 304 nm for methyl salicylate, can be used for quantification. turkjps.orgnih.gov

A Photodiode Array (PDA) detector offers a significant advantage by acquiring the entire UV-Vis spectrum of the eluting compounds. turkjps.orgepa.gov This provides not only quantitative information but also qualitative data, allowing for peak purity assessment and compound identification by comparing the acquired spectrum with a library of known spectra. turkjps.orgpan.olsztyn.pl For example, in the analysis of methyl salicylate, a PDA detector was used to monitor the eluent from 200-400 nm, with the signal optimized at 304 nm. turkjps.org This capability is particularly useful for distinguishing between closely related salicylate esters and identifying potential impurities. epa.govpan.olsztyn.pl

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkyl Salicylates

For volatile and thermally stable alkyl salicylates like heptyl salicylate, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique. sigmaaldrich.comchromatographyonline.comchrom-china.comnih.gov GC separates the components of a mixture based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

GC-MS is widely used for the qualitative and quantitative analysis of sunscreen agents, including ethylhexyl salicylate (octisalate), in cosmetic products. chrom-china.comnih.gov In one study, a GC-MS method was established to determine 13 sunscreen agents, where the compounds were separated on an HP-5ms column with a programmed temperature elevation. chrom-china.comnih.gov The high sensitivity and specificity of GC-MS make it suitable for identifying and quantifying trace amounts of this compound and other related compounds in complex matrices. chromatographyonline.com For instance, GCxGC-TOF-MS has been used for the non-targeted screening of chemicals in food packaging, successfully identifying compounds like n-hexyl salicylate. chromatographyonline.com

Table 2: GC-MS Parameters for the Analysis of Alkyl Salicylates
Analyte(s)ColumnTemperature ProgramIonization ModeDetection ModeReference
13 Sunscreen Agents (including Ethylhexyl Salicylate)HP-5ms (30 m × 250 µm × 0.25 µm)150 ℃ to 290 ℃EISIM chrom-china.comnih.gov
Chemicals in Food Packaging (including n-Hexyl Salicylate)Not SpecifiedNot SpecifiedNot SpecifiedTOF-MS chromatographyonline.com

Thin-Layer Chromatography (TLC) in Synthesis Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used to monitor the progress of chemical reactions and to assess the purity of synthesized compounds. researchgate.netscialert.netacademicjournals.org In the context of this compound synthesis, TLC can be used to track the disappearance of starting materials and the appearance of the desired product.

The principle of TLC involves spotting the reaction mixture on a plate coated with a stationary phase, such as silica (B1680970) gel or alumina (B75360), and developing the plate in a suitable mobile phase. scialert.netacademicjournals.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. For alkyl salicylates, a common mobile phase system is a mixture of n-hexane and ethyl acetate (B1210297). scialert.net The separated spots are visualized under UV light. core.ac.uk The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. scialert.net While TLC is primarily a qualitative technique, it can provide semi-quantitative information and is invaluable for optimizing reaction conditions before scaling up. whiterose.ac.uk

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of salicylate derivatives like this compound, particularly in complex matrices. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.

In the analysis of UV filters, including salicylates, a novel HPLC-MS/MS method was developed for their simultaneous determination. nih.govresearchgate.net The target compounds were analyzed using an electrospray ionization (ESI) source in positive ionization mode, with detection carried out in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This approach ensures high selectivity and sensitivity, allowing for the quantification of trace amounts of the analytes. The method was validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy, with accuracy values reported to be between 94.37% and 108.76%. nih.govresearchgate.net

For the analysis of salicylates in human placental tissue, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using an atmospheric pressure chemical ionization (APCI) interface has been developed. nih.gov This method involved an extraction with ethyl acetate followed by a clean-up step via centrifugation before quantification. nih.gov Such methodologies are crucial for understanding the presence and potential effects of these compounds in biological systems.

A combined approach using both LC/MS and GC/MS has been utilized for the comprehensive analysis of extractables and leachables from polymeric materials, which can include compounds like n-hexyl salicylate. lcms.cz In one such study, LC analysis was performed with a gradient elution on a C18 column, coupled to a Q-TOF mass spectrometer with a dual AJS ESI source operating in positive polarity. lcms.cz

Table 1: LC-MS/MS Parameters for Salicylate Analysis

ParameterValueReference
Ionization ModePositive Electrospray (ESI) nih.govresearchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) nih.govresearchgate.net
Accuracy94.37-108.76% nih.govresearchgate.net
Ionization Interface (Placental Tissue)Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Surrogate (Negative Mode)Bisphenol A-d16 nih.gov
Surrogate (Positive Mode)Benzophenone-d10 nih.gov

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, the PubChem database indicates the availability of ¹³C NMR spectra for this compound. nih.gov The alkylation of salicylic (B10762653) acid has been studied, and the products were characterized using ¹H and ¹³C NMR spectroscopy. whiterose.ac.uk For related salicylate derivatives, detailed NMR studies have been conducted. For instance, the structures of salicylic acid, its dihydroxy derivatives, and their methyl esters and amides were analyzed using one- and two-dimensional ¹H and ¹³C NMR spectroscopy. farmaceut.org These studies provide a foundation for interpreting the NMR spectra of this compound, where one would expect to see characteristic signals for the aromatic protons and carbons of the salicylate moiety, as well as signals corresponding to the seven-carbon alkyl chain. The chemical shifts and coupling patterns of these signals would confirm the precise connectivity and structure of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a key method for identifying the functional groups present in a molecule. In the context of this compound, FT-IR analysis would reveal characteristic absorption bands confirming its structure.

The FT-IR spectra of salicylic acid derivatives are well-documented. farmaceut.org For salicylic acid itself, a broad absorption band is observed in the range of 3500–2500 cm⁻¹, which is characteristic of the strongly hydrogen-bonded hydroxyl group. farmaceut.org The carbonyl (C=O) stretching of the carboxylic acid group appears around 1652-1670 cm⁻¹. researchgate.net For methyl salicylate, a related ester, the FT-IR spectrum shows distinct peaks for the hydroxyl and carbonyl groups. farmaceut.org

For this compound, one would expect to observe:

A broad O-H stretching band from the phenolic hydroxyl group.

A strong C=O stretching band from the ester functional group.

C-H stretching bands from the aromatic ring and the heptyl alkyl chain.

C=C stretching bands from the aromatic ring.

C-O stretching bands for the ester and phenol (B47542) groups.

The PubChem database confirms the availability of vapor phase IR spectra for this compound. nih.gov

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Phenolic O-H stretch~3200 (broad)
Ester C=O stretch~1700
Aromatic/Aliphatic C-H stretch2850-3100
Aromatic C=C stretch1450-1600
C-O stretch1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantification and analysis of compounds that absorb light in the UV-Vis region, such as this compound. The aromatic ring and carbonyl group in the salicylate moiety are chromophores that give rise to characteristic UV absorption.

For the related compound hexyl salicylate, UV/Vis spectra show significant absorbance between 290–700 nm, with a peak absorbance at 305 nm, returning to the baseline by 330 nm. europa.eu This information is critical for assessing properties like photo-induced toxicity. europa.eu UV-Vis spectrophotometry has also been employed in the determination of allergenic esters, where hexyl salicylate was used as an internal standard. sigmaaldrich.com

In a study on the enzymatic hydrolysis of hexyl salicylate, the amount of salicylic acid liberated was quantified by reacting it with iron(III) chloride to form a purple complex, which was then measured by UV-visible spectrophotometry at 580 nm. bjpharm.org.uk This demonstrates the utility of UV-Vis spectroscopy in monitoring reactions involving salicylate derivatives.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

The molecular weight of this compound (C₁₄H₂₀O₃) is 236.31 g/mol . nih.gov Electron ionization (EI) mass spectrometry of salicylate esters typically results in fragmentation of the alkyl chain and characteristic ions related to the salicylic acid moiety. For instance, in the mass spectrum of hexyl salicylate, the base peak is often observed at m/z 120, corresponding to the hydroxytropylium ion, and another significant peak at m/z 138, which is the molecular ion of salicylic acid. nih.gov

In a study involving the alkylation of salicylic acid, the resulting hexyl salicylate isomers were identified based on their mass spectral fragmentation pathways. whiterose.ac.uk Low-energy collision-induced dissociation (CID) of deprotonated octyl salicylate primarily yields a fragment ion at m/z 137, resulting from the loss of the alkyl side chain. rsc.org This indicates that a similar fragmentation pattern would be expected for this compound, providing a clear signature for its identification.

Table 3: Key Mass Spectral Data for Salicylate Esters

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
Hexyl Salicylate222120, 138 nih.gov
Deprotonated Octyl Salicylate249137, 93 rsc.org
This compound236Expected: 120, 138, and fragments from heptyl chain loss nih.govwhiterose.ac.uk

Electrochemical Methods for Salicylate Derivative Detection

Electrochemical methods offer a sensitive and often portable means for the detection of electroactive species like salicylates. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

While direct electrochemical detection of this compound is not extensively described, methods for detecting its parent compound, salicylic acid, and related derivatives are well-established. These methods often involve the electrochemical oxidation of the salicylate. researchgate.net The development of modified electrodes, such as those using nanomaterials, has enhanced the sensitivity and selectivity of these measurements. researchgate.net

For instance, a highly sensitive electrochemical detection method for methyl salicylate has been developed using gold nanoparticle-modified screen-printed carbon electrodes. rsc.org The mechanism involves the hydrolysis of the ester followed by the oxidation of the resulting species. rsc.org This suggests that a similar approach could be adapted for this compound, where the ester would first be hydrolyzed to salicylic acid, which is then detected electrochemically. Furthermore, electrochemical sensors have been designed to detect volatile compounds like methyl salicylate, indicating the potential for developing sensors for other salicylate esters. google.com Research into self-immolative electrochemical redox substrates also presents a promising avenue for the development of novel sensors for salicylic acid and its derivatives. acs.org

Natural Occurrence and Biosynthetic Pathways of Salicylate Precursors

Identification of Salicylate (B1505791) Esters in Natural Plant Extracts

Salicylate esters, a class of chemical compounds, are found in various plants. Their presence is a result of the plant's secondary metabolism.

Extracts from the cured beans of the vanilla orchid, Vanilla planifolia, are renowned for their complex aroma profile, which is composed of hundreds of volatile compounds. Among these, salicylate esters have been identified. Specifically, research has detected the presence of methyl salicylate. researchgate.netnih.govnih.gov Further studies have also identified the glucoside of methyl salicylate, indicating that the plant stores the compound in a non-volatile form. mdpi.com The presence of these salicylates contributes to the nuanced fragrance and flavor of vanilla extracts.

The bark of willow trees (Salix species) is a well-known historical and modern source of salicylates. medchemexpress.comacs.org These compounds are a major group of the phenolic glycosides present, which can constitute up to 30% of the plant's dry weight. medchemexpress.comacs.org The European Pharmacopoeia specifies that the bark of various willow species, including S. purpurea, S. daphnoides, and S. fragilis, should contain at least 1.5% total salicylic (B10762653) derivatives, expressed as salicin (B1681394). uni-lj.si

Key salicylates identified in Salix species include:

Salicin : A primary glycoside that was first isolated in the 19th century. acs.orgskinaa.com

Salicortin : Often found in higher concentrations than salicin in species like S. daphnoides and S. purpurea. medchemexpress.comuni-lj.si

2'-O-acetylsalicortin : A significant component in species such as S. pentandra. medchemexpress.comtheforestextract.com

Tremulacin : Another salicylate derivative found alongside the others. medchemexpress.comuni-lj.si

Salicylic acid : The foundational compound, also present in free form. acs.org

The concentration and specific profile of these derivatives can vary significantly between different Salix species and are influenced by factors like growing conditions and processing methods. uni-lj.si

Biosynthetic Pathways of Salicylic Acid in Plant Systems

Plants synthesize salicylic acid (SA), the precursor to salicylate esters, through complex metabolic pathways that are central to their growth, development, and defense mechanisms. biorxiv.orgmdpi.come3s-conferences.org These pathways originate from the primary metabolite chorismate, which is derived from the shikimate pathway. e3s-conferences.orgnih.gov

Two primary pathways for salicylic acid biosynthesis have been established in plants: the Phenylalanine Ammonia-Lyase (PAL) pathway and the Isochorismate (IC) pathway. biorxiv.orgmdpi.com

The Isochorismate (IC) Pathway : This pathway is considered the major route for SA production in many plant species, including the model plant Arabidopsis thaliana, where it is responsible for over 90% of pathogen-induced SA. biorxiv.orgresearchgate.net The process begins in the chloroplasts, where the enzyme isochorismate synthase (ICS) converts chorismate into isochorismate. e3s-conferences.orgresearchgate.net The isochorismate is then transported to the cytosol to complete the synthesis. e3s-conferences.org

The Phenylalanine Ammonia-Lyase (PAL) Pathway : This pathway was the first to be proposed and is the predominant route in certain plants, such as tobacco, for SA synthesis in response to viral infections. researchgate.net It begins with the conversion of chorismate to phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then converts phenylalanine into trans-cinnamic acid, which undergoes several more steps to eventually yield salicylic acid. mdpi.comnih.gov

The relative importance of each pathway can differ between plant species and in response to different environmental or pathogenic triggers. mdpi.com For instance, in soybeans, both pathways may contribute more equally to SA accumulation. mdpi.com

The biosynthesis of salicylic acid is governed by a series of specific enzymes that catalyze the reactions in both the IC and PAL pathways.

EnzymePathwayFunction
Chorismate Mutase (CM) PALCatalyzes the conversion of chorismate to prephenate, a precursor to phenylalanine. mdpi.com
Phenylalanine Ammonia-Lyase (PAL) PALConverts phenylalanine into trans-cinnamic acid, a key regulatory step in the phenylpropanoid pathway. biorxiv.orgmdpi.comresearchgate.net
Benzoic Acid 2-Hydroxylase (BA2H) PALBelieved to hydroxylate benzoic acid to form salicylic acid in the final step of this pathway. nih.govacs.org
Isochorismate Synthase (ICS) IsochorismateConverts chorismate to isochorismate. This is a critical, rate-limiting step in the IC pathway. biorxiv.orge3s-conferences.orgresearchgate.net
avrPphB Susceptible 3 (PBS3) IsochorismateAn acyl-adenylate/thioester-forming enzyme that acts in the cytosol, conjugating isochorismate to glutamate. biorxiv.orgmdpi.comresearchgate.net
Enhanced Pseudomonas Susceptibility 1 (EPS1) IsochorismateA lyase that accelerates the conversion of the isochorismate-glutamate conjugate into salicylic acid, particularly in Brassicaceae family plants. researchgate.net

Recent research has clarified the final steps of the isochorismate pathway, identifying PBS3 and EPS1 as crucial enzymes that work sequentially after the initial conversion by ICS. researchgate.net While plant homologs for the bacterial enzyme that directly converts isochorismate to SA (isochorismate pyruvate-lyase) have not been found, the discovery of the PBS3/EPS1 system has filled a long-standing gap in understanding plant SA synthesis. biorxiv.orgresearchgate.net

Differentiation between Endogenous and Anthropogenic Sources of Salicylates in the Environment

Distinguishing between salicylates produced naturally by plants (endogenous) and those introduced into the environment through human activity (anthropogenic) is a significant challenge in environmental science. Anthropogenic sources include the widespread use of salicylic acid in pharmaceuticals, personal care products, and industrial processes. e3s-conferences.orgnih.gov

Several analytical approaches can be employed to trace the origins of environmental salicylates:

Chemical Markers : Salicylic acid itself is often used as a chemical marker for anthropogenic pollution, particularly from wastewater effluent. e3s-conferences.orgnih.gov Its presence in water bodies, especially alongside other human-associated markers like caffeine, acetaminophen, and artificial sweeteners (e.g., sucralose), strongly indicates contamination from human waste streams. e3s-conferences.orgnih.gov The absence of these compounds at a reference site is used to confirm that their detection elsewhere points to a non-natural source. e3s-conferences.org

Stable Isotope Analysis : A powerful technique for source differentiation is stable isotope dilution analysis. researchgate.netresearchgate.net This method involves using isotopically labeled compounds, such as 13C-labeled salicylic acid, as internal standards or tracers. medchemexpress.com By analyzing the ratio of isotopes (e.g., 13C to 12C) in an environmental sample, scientists can trace the metabolic pathways and origins of a compound. mdpi.com For example, studies have used 13C-labeled phenylalanine to confirm that it is a precursor to benzoic acid but not salicylic acid in certain organisms, demonstrating the ability to track biosynthetic origins. mdpi.com This principle can be applied to environmental samples to differentiate between the isotopic signature of naturally synthesized salicylates and their synthetically produced counterparts, which often have a different isotopic composition due to the manufacturing process. biorxiv.orgresearchgate.net

These methods, often used in combination within a "toolbox" approach, provide a more confident assessment of water quality and the sources of chemical contaminants.

Environmental Fate and Ecotoxicology of Salicylate Esters

Environmental Presence and Distribution

As a component of fragrances and other personal care products, heptyl salicylate (B1505791) can enter the environment through various pathways, leading to its detection in different environmental compartments.

Salicylate esters, including heptyl salicylate, are frequently detected in aquatic systems due to their release from wastewater treatment plant effluents and direct introduction from recreational activities. mdpi.comnih.gov Research conducted in the Venice lagoon identified several fragrance materials in surface waters, with salicylates being among the most abundant and widespread compounds detected. unive.it One study specifically detected Hexyl Salicylate, a structurally similar compound, in the coastal surface seawater of Terra Nova Bay in Antarctica for the first time, suggesting the potential for long-range transport. unive.it While most measured concentrations of UV filters like salicylates in aquatic environments are below 1 µg/L, they have been sporadically found to exceed 10 µg/L. researchgate.net

Beyond aquatic systems, this compound has been identified in other environmental matrices, notably indoor dust. A Greenpeace Research Laboratories report on hazardous chemicals in house dust identified hexyl salicylate as a contaminant in a sample from Finland. greenpeace.to The presence of such fragrance materials in household dust indicates their widespread use in consumer products and their potential for accumulation within indoor environments. greenpeace.touni.lu This is consistent with findings for other personal care product chemicals, such as phthalates and parabens, which are also commonly detected in dust samples. nih.gov

Environmental Degradation and Persistence

The persistence of this compound in the environment is largely determined by the stability of its ester bond and the effectiveness of removal processes in engineered systems like wastewater treatment plants.

The primary degradation pathway for salicylate esters in the environment is the hydrolysis of the ester bond, which breaks the compound down into salicylic (B10762653) acid and the corresponding alcohol. industrialchemicals.gov.aucanada.ca The rate of this hydrolysis is influenced by the chemical structure of the ester. canada.ca Salicylate-based poly(anhydride-esters) have been shown to hydrolytically degrade over time, releasing salicylic acid through a surface-eroding mechanism. nih.gov The stability of these ester bonds can be significant, with some studies on related polyester (B1180765) materials indicating that degradation under ambient environmental conditions can be very slow. acs.orgacs.org One study noted that for Hexyl Salicylate, hydrolysis to salicylic acid is almost complete when applied to skin, suggesting that biological esterases can efficiently cleave the bond. europa.eueuropa.eu

According to one safety data sheet, Hexyl Salicylate shows a biodegradation rate of 91% based on the OECD 301 F standard, indicating it is biodegradable. prodasynth.com

Wastewater treatment plants (WWTPs) are a critical barrier to the release of many contaminants into the aquatic environment. Studies measuring fragrance materials in U.S. and European WWTPs have reported nearly quantitative removals (up to 98.7%) for Hexyl Salicylate after secondary treatment. unive.itunive.itresearchgate.net Influent concentrations for various fragrance materials can range from 0.3 to 154 µg/L, while effluent concentrations are significantly lower, ranging from 0.005 to 1.7 µg/L. researchgate.net

However, the removal efficiency can be variable. Conventional WWTPs are not always effective at removing certain organic UV filters, which can be either degraded or removed by sorption to sludge. mdpi.comresearchgate.net Activated sludge processes have generally shown higher removal efficiencies for fragrance materials compared to trickling filter plants. researchgate.net

Table 1: Removal of Hexyl Salicylate in Wastewater Treatment

Influent Concentration Range (µg/L) Effluent Concentration Range (µg/L) Removal Rate (%) Treatment Type Reference(s)
5.48 Not specified >99% Activated Sludge iwaponline.com

Ecotoxicological Impacts on Non-Human Organisms

This compound and related compounds are classified as toxic to aquatic life. Safety data sheets for the analogous compound, hexyl salicylate, consistently label it as "Very toxic to aquatic life with long lasting effects". prodasynth.comdirectpcw.comvigon.com This classification is based on its intrinsic toxicity to aquatic species, as determined by internationally recognized testing guidelines. scbt.comgivaudan.com

Studies on the closely related compound ethylhexyl salicylate (EHS) have provided specific insights into its ecotoxicological effects. Research using zebrafish (Danio rerio) embryos demonstrated that EHS can cause cardiovascular development defects, including pericardial edema, dysplasia, ischemia, and apoptosis. nih.gov The study suggested that EHS disrupts lipid metabolism, which in turn affects cardiovascular formation. nih.gov Another study noted that while the toxicity of many UV filters tends to manifest at concentrations significantly higher than those typically detected in the environment, they have been found to accumulate in aquatic organisms. researchgate.net

Table 2: Ecotoxicity Classification of Hexyl Salicylate

Hazard Statement Classification Reference(s)
H410 Very toxic to aquatic life with long lasting effects prodasynth.comdirectpcw.comechemi.com
Aquatic Acute 1 Hazardous to the aquatic environment, acute hazard 1 directpcw.com

Bioaccumulation of Salicylate Esters in Aquatic Life (e.g., Fish)

The potential for a chemical to accumulate in an organism at a concentration higher than that in the surrounding environment is known as bioaccumulation. For aquatic life, this is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the water.

The bioaccumulation potential among salicylate esters varies significantly. For instance, salicylic acid and phenethyl salicylate exhibit low bioconcentration factors and are not expected to bioaccumulate to a significant degree in organisms. canada.ca In contrast, homosalate, another salicylate ester, has a high octanol-water partition coefficient (Kow) and a high bioconcentration factor, indicating it is likely to bioaccumulate significantly. canada.ca

Data on compounds structurally analogous to this compound, such as hexyl salicylate and octyl salicylate (also known as 2-ethylhexyl salicylate), provide insight into its likely bioaccumulation behavior. Hexyl salicylate has a high octanol-water partition coefficient (log Kow) of 5.5. europa.eudirectpcw.com Based on this value, a BCF of 8913 has been calculated, suggesting a high potential for bioaccumulation. europa.eu However, it is important to note that some sources also suggest no potential for bioaccumulation for hexyl salicylate, indicating the need for further empirical data. tennantsdistribution.com

For octyl salicylate, a measured BCF in rainbow trout has been reported as 1267 L/kg. researchgate.net Another estimate that considers biotransformation—the process by which organisms can metabolize and eliminate chemicals—provides a lower BCF range of 115.6 to 174.4 L/kg for ethylhexyl salicylate. industrialchemicals.gov.au The detection of ethylhexyl salicylate in the tissues of wild fish further confirms its uptake by aquatic organisms. nih.gov These findings suggest that this compound, being structurally intermediate between hexyl and octyl salicylate, may also possess a significant potential for bioaccumulation in aquatic life, although metabolic processes could reduce the extent of this accumulation.

Table 1: Bioaccumulation Data for Salicylate Esters

Compound Log Kow Bioconcentration Factor (BCF) (L/kg) Organism Reference
Hexyl Salicylate 5.5 8913 (Calculated) - europa.eu
Octyl Salicylate - 1267 Rainbow Trout researchgate.net
Ethylhexyl Salicylate - 115.6 - 174.4 (Estimated, with biotransformation) - industrialchemicals.gov.au
Homosalate High High - canada.ca
Salicylic Acid Low Low - canada.ca
Phenethyl Salicylate Low Low - canada.ca

Methodologies for Environmental Risk Assessment in Non-Human Ecosystems

Environmental risk assessment for chemicals like salicylate esters involves a structured approach to evaluate the potential for adverse effects on ecosystems. A prominent example of such a methodology is the Ecological Risk Classification of Organic Substances (ERC) approach developed by Environment and Climate Change Canada. canada.cacanada.cacanada.ca

The ERC is a risk-based framework that uses multiple lines of evidence to classify the hazard and exposure potential of a substance. chemycal.com This approach integrates various data points to create a comprehensive risk profile. canada.ca Key metrics considered in the ERC include:

Mode of toxic action: How the chemical exerts its toxic effects.

Chemical reactivity: The tendency of the substance to react with biological molecules.

Food web-derived internal toxicity thresholds: Concentrations within an organism that are associated with adverse effects.

Bioavailability: The fraction of the chemical that is available to be taken up by organisms.

Potential emission rates: The amount of the chemical released into the environment.

Long-range transport potential: The ability of the chemical to travel far from its source. canada.ca

The ERC is considered a high-throughput integrated approach to testing and assessment (IATA) because it utilizes "alternative data," such as results from computational (in silico), chemical (in chemico), and laboratory (in vitro) studies, to supplement traditional animal testing data (in vivo). canada.ca This allows for the efficient prioritization of a large number of chemicals for further assessment or regulatory action. canada.carisk21.org

In a broader context, the risk assessment of fragrance ingredients often follows a process of comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net The PEC is an estimate of the concentration of a substance in various environmental compartments, while the PNEC is the concentration below which adverse effects on the ecosystem are unlikely to occur. If the PEC/PNEC ratio is less than 1, the risk is generally considered to be managed. researchgate.net This methodology relies on evaluating the environmental fate, including persistence and bioaccumulation, and the ecotoxicity of the substance. oup.com

Future Research Directions and Emerging Areas in Heptyl Salicylate Studies

Exploration of Novel and Sustainable Synthetic Pathways

The traditional chemical synthesis of salicylates often involves processes that are not environmentally friendly. abcr-mefmo.org A significant area of future research will be the development of "green" or sustainable methods for synthesizing heptyl salicylate (B1505791).

One promising approach is the use of enzymatic catalysis. Enzymes offer a high degree of specificity and can operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. Research into the use of lipases for the esterification of salicylic (B10762653) acid with heptanol (B41253) could lead to a more sustainable production process.

Another area of exploration is the use of ionic liquids as catalysts. google.com These are salts that are liquid at low temperatures and can be recycled, offering a more environmentally benign alternative to traditional acid catalysts. google.com A Chinese patent describes a method for synthesizing alkyl salicylates using an ionic liquid catalyst, which results in high product purity and is environmentally friendly. google.com Similarly, another patent details the use of aryl sulfonic acid as a recyclable catalyst for the alkylation of salicylic acid with olefins. google.com

The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are central to this research. kozmetikpusula.comistanbul.edu.trdergipark.org.trresearchgate.net Studies focusing on the synthesis of salicylic acid from natural sources like wintergreen oil using green chemistry methods have shown high yields and purity, providing a model for the sustainable synthesis of its esters, including heptyl salicylate. kozmetikpusula.comistanbul.edu.trresearchgate.net

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection of this compound and other fragrance materials in environmental samples, such as wastewater, is crucial for assessing their environmental fate and potential impact. researchgate.net Future research will focus on developing more sensitive and selective analytical methods for trace analysis.

Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). aquaenergyexpo.comresearchgate.netsryahwapublications.com However, the complexity of environmental matrices can interfere with the detection of low concentrations of these compounds. nih.gov

Advanced techniques such as high-resolution gas chromatography-low-resolution mass spectrometry (HRGC-LRMS) are being developed to improve the detection of salicylates in unfiltered water samples. researchgate.net Future research may also explore the use of novel sample preparation techniques, such as solid-phase microextraction (SPME), to pre-concentrate this compound from complex samples, thereby increasing the sensitivity of the analysis.

The development of biosensors for the real-time monitoring of this compound in aquatic environments is another promising area of research. These sensors could provide continuous data on the presence and concentration of the compound, enabling a more dynamic assessment of its environmental distribution.

Comprehensive Elucidation of Non-Human Biological Interactions and Mechanisms of Action

While the effects of salicylates on humans are relatively well-studied, their interactions with other organisms in the environment are less understood. Future research will need to focus on the non-human biological interactions of this compound to build a complete picture of its ecological role.

Salicylates are naturally produced by plants as a defense mechanism against herbivores and pathogens. webmd.commdpi.com Salicylic acid and its derivatives can induce systemic resistance in plants and can act as a deterrent to some pests. uni-lj.si When attacked, plants can release volatile salicylates, such as methyl salicylate, which can attract the natural enemies of the pests. uni-lj.si Research has shown that salicylic acid can induce resistance in plants against certain phloem-feeding insects like whiteflies and aphids. mdpi.com

Further studies are needed to understand the specific effects of this compound on a wide range of non-human organisms, including:

Plants: How does this compound affect plant growth, development, and defense mechanisms? Can it be used as a plant protectant?

Insects: What are the effects of this compound on insect behavior, physiology, and reproduction? Does it act as a repellent or an attractant for different insect species?

Microorganisms: How do microorganisms in soil and water metabolize this compound? Does it have any antimicrobial properties?

This research will be crucial for understanding the potential ecological consequences of the release of this compound into the environment.

In-depth Environmental Impact Assessments and Bioremediation Strategies

A critical area for future research is the comprehensive assessment of the environmental impact of this compound. This includes studying its persistence, bioaccumulation, and toxicity in aquatic and terrestrial ecosystems.

The environmental fate of salicylates is a key concern. nih.gov While some salicylates can be degraded by microorganisms, the persistence of this compound in the environment is not well understood. mdpi.comresearchgate.net Research is needed to identify the microorganisms and metabolic pathways involved in its biodegradation. plos.org

Bioremediation, the use of microorganisms to clean up pollutants, is a promising strategy for mitigating the environmental impact of this compound. mdpi.com Future research should focus on identifying and engineering microorganisms with enhanced capabilities for degrading this compound. ijcrar.com This could involve isolating novel microbial strains from contaminated environments or using genetic engineering to enhance the degradative pathways of known microorganisms. ijcrar.com

Studies on the ecotoxicity of this compound are also needed to establish safe environmental concentrations. This will involve conducting toxicity tests on a variety of organisms representing different trophic levels, such as algae, invertebrates, and fish.

Application of Computational Chemistry and Modeling in Salicylate Research

Computational chemistry and modeling are powerful tools that can accelerate research and provide valuable insights into the properties and behavior of chemical compounds.

In silico methods, which use computer simulations to predict the biological activity of compounds, can be used to screen large numbers of salicylate derivatives for their potential effects. nih.govtandfonline.com This can help to prioritize compounds for further experimental testing, saving time and resources.

Molecular docking studies can be used to predict how this compound might interact with biological targets, such as enzymes or receptors. nih.gov For example, in silico analysis has been used to predict the antimicrobial activity of salicylate complexes and the interaction of salicylic acid analogues with enzymes like cyclooxygenase (COX). nih.govscielo.br These computational approaches can provide a solid framework for the experimental characterization of the biological activities of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a compound to its biological activity. rjptonline.orgblogspot.comrjptonline.org QSAR models can be used to predict the activity of new or untested salicylate derivatives based on their structural features.

QSAR studies on salicylates have been used to understand how modifications to the salicylic acid structure can alter its pharmacological properties. blogspot.com For example, a QSAR study on alkyl salicylates showed that the addition of an alkyl group can enhance their cytotoxic effect on cancer cells, and that descriptors like lipophilicity (log P) and molecular refractivity (mr) are important for their activity. rjptonline.orgrjptonline.org

Future QSAR studies could be developed to predict the environmental fate and toxicity of this compound and other salicylates. These models could be valuable tools for regulatory agencies in assessing the risks associated with these compounds.

Q & A

Q. Q1. What are the optimal enzymatic synthesis methods for heptyl salicylate, and how can experimental design improve yield and sustainability?

Answer: Enzymatic synthesis using immobilized lipases under solvent-free conditions is a promising green approach. A Box–Behnken design (BBD) coupled with artificial neural network (ANN) modeling can optimize reaction parameters (e.g., temperature, enzyme loading, and substrate molar ratio). For instance, a study on 2-ethylhexyl salicylate achieved a 92% yield using BBD to identify critical variables and ANN to predict nonlinear relationships between parameters . Key metrics include the coefficient of determination (R² > 0.98) and root-mean-square error (RMSE < 2%), ensuring model reliability.

Q. Q2. How should researchers characterize the purity and structural identity of newly synthesized this compound?

Answer: Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are essential for structural confirmation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 305 nm (optimal for salicylate absorption) is recommended. Ensure compliance with SI units for reporting concentrations (e.g., mmol/L instead of wt%) . For novel compounds, provide full spectral data in supplementary materials, including retention indices and fragmentation patterns .

Q. Q3. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer: Non-linear regression models (e.g., log-logistic or probit analysis) are suitable for dose-response curves. Report exact p-values and 95% confidence intervals instead of thresholds like p < 0.05 . For complex datasets, principal component analysis (PCA) can identify metabolic pathways affected by salicylate exposure, as demonstrated in sodium salicylate’s regulation of sperm metabolism .

Advanced Research Questions

Q. Q4. How do molecular interactions between this compound and proteins (e.g., PTP1B) influence its biochemical activity?

Answer: Co-immunoprecipitation (Co-IP) assays with tagged proteins (e.g., FLAG-GST fusion constructs) can map interactions. A study on salicylate’s inhibition of IRF9-PTP1B binding used IP-IB (immunoprecipitation-immunoblotting) to show dose-dependent disruption, suggesting a competitive binding mechanism . Structural modeling (e.g., molecular docking) further predicts binding affinities at catalytic sites.

Q. Q5. What analytical challenges arise in quantifying this compound in biological matrices, and how can cross-reactivity be mitigated?

Answer: Colorimetric assays (e.g., NADH/NAD-based methods) may show false positives due to cross-reactivity with structurally similar compounds like dinitrophenol (DNP). Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions is preferred for specificity. Serial dilutions and spike-recovery experiments (90–110% recovery) are critical for accuracy .

Q. Q6. How does the alkyl chain length of salicylate esters (e.g., methyl vs. heptyl) affect cutaneous absorption and metabolic stability?

Answer: Comparative studies using Franz diffusion cells with ex vivo skin models reveal that longer alkyl chains (e.g., heptyl) reduce absorption due to increased hydrophobicity. Methyl salicylate (logP 2.3) absorbs faster than this compound (logP ~5.1), but the latter exhibits prolonged metabolic stability in dermal layers, as shown in propyl salicylate studies .

Methodological Best Practices

Q. Q7. How should vapor-liquid equilibrium (VLE) data for this compound mixtures be modeled to inform industrial process design?

Answer: Use Wilson, NRTL, or UNIQUAC models to correlate experimental VLE data at varying pressures (e.g., 20–50 kPa). For binary systems, activity coefficients derived from headspace gas chromatography (HS-GC) measurements improve model accuracy. Ensure data reproducibility with triplicate runs and report deviations < 5% .

Q. Q8. What transcriptomic approaches are suitable for studying this compound’s effects on microbial metabolism?

Answer: RNA-seq analysis with differential expression thresholds (|log2FC| > 1, FDR < 0.05) identifies metabolic pathways (e.g., acetate metabolism in Aspergillus spp.). Hierarchical clustering and PCA of RNA-seq data, as applied in sodium salicylate studies, highlight conserved regulatory networks .

Data Contradiction Analysis

Q. Q9. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Answer: Meta-analyses should account for variables like assay type (in vitro vs. in vivo), cell lines, and exposure duration. For example, sodium salicylate’s transcriptional effects vary between cell types due to ATF6α isoform expression levels . Standardize protocols using NIH preclinical guidelines (e.g., reporting animal strain, sample size justification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.